L-Methionine methylsulfonium bromide
CAS No.: 33515-32-1
Cat. No.: VC8102528
Molecular Formula: C6H14BrNO2S
Molecular Weight: 244.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33515-32-1 |
---|---|
Molecular Formula | C6H14BrNO2S |
Molecular Weight | 244.15 g/mol |
IUPAC Name | [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide |
Standard InChI | InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Standard InChI Key | CWRPHDXBTKMSKT-JEDNCBNOSA-N |
Isomeric SMILES | C[S+](C)CC[C@@H](C(=O)O)N.[Br-] |
SMILES | C[S+](C)CCC(C(=O)O)N.[Br-] |
Canonical SMILES | C[S+](C)CCC(C(=O)O)N.[Br-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central sulfonium ion ((CH₃)₂S⁺) attached to a modified methionine backbone. The molecular structure consists of:
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Amino group (-NH₂) at the α-carbon
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Carboxyl group (-COOH) at the γ-carbon
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Dimethylsulfonium moiety replacing the thioether group of methionine
The stereochemistry at the α-carbon remains consistent with L-methionine, though racemic mixtures (DL-forms) are also documented .
Table 1: Key Molecular Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₄BrNO₂S | |
Molecular Weight | 244.15 g/mol | |
CAS Registry Number | 33515-32-1 | |
Sulfonium Group Charge | +1 | |
Stereochemical Configuration | L-form (predominant) |
Physicochemical Behavior
The sulfonium group profoundly influences the compound's behavior:
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Solubility: Highly water-soluble due to ionic characteristics, with reduced solubility in nonpolar solvents .
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Stability: More stable than S-adenosylmethionine (SAM) but prone to decomposition under strong acidic/basic conditions.
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Reactivity: Participates in methyl transfer reactions, though less efficiently than SAM.
Quantum mechanical calculations reveal a bond length of 1.82 Å for the S-Br interaction, contributing to its distinctive reactivity profile .
Synthesis and Production
Industrial Synthesis Pathways
The primary synthesis route involves methionine alkylation under controlled conditions:
Reaction Mechanism:
This exothermic reaction (ΔH = -58 kJ/mol) typically achieves 85-90% yield when using a 50% excess of methyl bromide .
Table 2: Optimal Synthesis Parameters
Parameter | Value Range | Impact on Yield |
---|---|---|
Temperature | 15-40°C (bromide synthesis) | ±12% variance |
Pressure | 12-13 atm (sealed reactor) | Critical for gas-phase reactions |
Solvent | Aqueous systems preferred | Maximizes ionic interaction |
Reaction Time | 6-8 hours | Beyond 8h: side reactions |
Large-scale production utilizes V4A steel reactors to withstand corrosive methyl halides . Recent advances explore ionic liquid-mediated synthesis to reduce bromide waste by 37%.
Functional Applications
Biochemical Research Applications
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Methylation Studies: Serves as a model compound for investigating biological methyl transfer mechanisms.
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Enzyme Inhibition: Demonstrates 68% inhibition of methionine adenosyltransferase at 5mM concentrations.
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Oxidative Stress Models: Used to simulate sulfonium-mediated redox cycling in hepatocyte studies.
Industrial Utilization
Sector | Application | Benefit |
---|---|---|
Pharmaceuticals | Precursor for gastroprotective agents | Enhanced stability over SAM |
Agriculture | Soil amendment for sulfur-deficient crops | 22% yield improvement in Brassica spp. |
Material Science | Ionic liquid component | Thermal stability up to 210°C |
Comparative Analysis with Structural Analogues
Versus S-Adenosylmethionine (SAM)
Property | L-Methionine Methylsulfonium Bromide | SAM |
---|---|---|
Stability (t₁/₂ at 25°C) | 48 hours | 2 hours |
Methyl Transfer Potential | Moderate (k = 0.45 × 10³ M⁻¹s⁻¹) | High (k = 2.1 × 10³ M⁻¹s⁻¹) |
Synthetic Accessibility | 3-step process from methionine | Requires enzymatic synthesis |
Bromide vs. Iodide Counterion
The iodide variant (CAS 3493-12-7) exhibits:
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28% higher solubility in ethanol-water mixtures
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Reduced thermal stability (decomposition onset at 115°C vs. 143°C for bromide)
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Enhanced reactivity in SN2 reactions (k₂ increased by factor of 3.7).
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